Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with substituents and protecting groups. The official International Union of Pure and Applied Chemistry name for this compound is recorded as "tert-butyl 3-bromo-5,6-dihydropyridine-1(2H)-carboxylate," which reflects the systematic numbering system for the pyridine ring structure. This nomenclature indicates the presence of a tert-butyl ester group attached to the nitrogen atom of the pyridine ring through a carbonyl linkage, creating a carbamate protecting group commonly known as tert-butoxycarbonyl.
The alternative systematic name "2-methyl-2-propanyl 5-bromo-3,6-dihydro-1(2H)-pyridinecarboxylate" provides additional clarity regarding the tert-butyl group structure. This naming convention explicitly describes the tert-butyl group as 2-methyl-2-propanyl, emphasizing the branched nature of this alkyl substituent. The compound is also referenced in chemical databases using the formal name "1(2H)-pyridinecarboxylic acid, 3-bromo-5,6-dihydro-, 1,1-dimethylethyl ester," which follows the convention of describing the compound as an ester derivative of pyridinecarboxylic acid.
Multiple synonymous names exist in chemical literature, including "1-N-Boc-5-bromo-3,6-dihydro-2H-pyridine" and "1-Boc-5-bromo-1,2,3,6-tetrahydropyridine," where "Boc" represents the tert-butoxycarbonyl protecting group. These abbreviated forms are commonly employed in synthetic organic chemistry literature, though they represent informal nomenclature compared to the systematic International Union of Pure and Applied Chemistry naming conventions.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C₁₀H₁₆BrNO₂, indicating a composition of ten carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This molecular composition reflects the structural components of the compound: a six-membered heterocyclic ring containing nitrogen, a tert-butyl ester group, and a bromine substituent.
The molecular weight calculations show slight variations across different sources, with values reported as 262.14 grams per mole and 262.147 grams per mole. These minor discrepancies result from different levels of precision in atomic weight calculations and rounding conventions employed by various chemical databases. The average molecular mass is consistently reported as 262.147, while the monoisotopic mass, which accounts for the most abundant isotopes, is calculated as 261.036441.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆BrNO₂ | |
| Molecular Weight | 262.14 g/mol | |
| Average Mass | 262.147 g/mol | |
| Monoisotopic Mass | 261.036441 | |
| Exact Mass | 261.036438 |
The structural analysis reveals that the molecular framework consists of a partially saturated pyridine ring system with specific substitution patterns that influence both its chemical reactivity and physical properties. The presence of the bromine atom contributes significantly to the molecular weight, accounting for approximately 30.5% of the total molecular mass.
Chemical Abstracts Service Registry Number and ChemSpider Identification Verification
The definitive Chemical Abstracts Service registry number for this compound is 1415841-82-5, which serves as the unique identifier for this specific chemical compound. This Chemical Abstracts Service number distinguishes this particular isomer from related brominated tetrahydropyridine derivatives and ensures accurate identification in chemical databases and commercial suppliers.
The PubChem Compound Identifier for this compound is 71565253, providing additional database verification through the National Center for Biotechnology Information's chemical database system. The compound's entry was initially created in PubChem on June 14, 2013, with the most recent modification recorded on May 24, 2025, indicating ongoing curation and updates to the database entry.
Alternative database identifiers include the Molecular Design Limited number MFCD28054768, which is referenced across multiple chemical suppliers and databases. This identifier provides cross-referencing capabilities across different chemical information systems and ensures consistency in compound identification across various platforms.
The compound is also catalogued with the European Community number 849-378-6 in certain regulatory databases, though this appears to be associated with related isomeric forms rather than the specific 5-bromo variant. Verification of these identifiers across multiple authoritative sources confirms the accuracy of the Chemical Abstracts Service registry number 1415841-82-5 as the primary identifier for this compound.
Isomeric Considerations and Positional Specificity of Bromine Substitution
The positional specificity of bromine substitution in this compound is crucial for understanding its chemical identity and distinguishing it from closely related isomeric compounds. The bromine atom is specifically located at the 5-position of the tetrahydropyridine ring, which corresponds to the carbon atom adjacent to the nitrogen but separated by one carbon atom in the ring structure.
A structurally similar but distinct isomer exists as tert-butyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate, which carries the Chemical Abstracts Service registry number 159503-91-0. This 4-bromo isomer differs only in the position of bromine substitution, with the halogen located at the 4-position rather than the 5-position of the tetrahydropyridine ring. Despite sharing the identical molecular formula C₁₀H₁₆BrNO₂ and molecular weight, these compounds represent distinct chemical entities with different reactivity profiles and synthetic applications.
The distinction between these isomers is particularly important in synthetic organic chemistry, where the position of the bromine substituent directly influences the compound's reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The 5-bromo variant (Chemical Abstracts Service 1415841-82-5) shows different electronic and steric properties compared to the 4-bromo isomer, affecting both its synthetic utility and reaction pathways.
| Isomer | Chemical Abstracts Service Number | Bromine Position | Systematic Name |
|---|---|---|---|
| 5-bromo variant | 1415841-82-5 | Position 5 | tert-butyl 3-bromo-5,6-dihydropyridine-1(2H)-carboxylate |
| 4-bromo variant | 159503-91-0 | Position 4 | tert-butyl 4-bromo-3,6-dihydropyridine-1(2H)-carboxylate |
The tetrahydropyridine ring system exhibits partial saturation, with specific double bond positioning that influences the numbering system and chemical behavior. The International Union of Pure and Applied Chemistry nomenclature reflects these structural nuances, with the 5-bromo compound being systematically named as the 3-bromo-5,6-dihydropyridine derivative, indicating the specific positioning of the double bond and the bromine substituent within the ring framework.
Properties
IUPAC Name |
tert-butyl 5-bromo-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGCRVVGDPPGMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is carried out in an organic solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydropyridine derivative.
Oxidation Reactions: Oxidation can occur at the nitrogen atom or the carbon atoms in the ring, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include or in polar solvents like .
Reduction Reactions: Reducing agents such as or are typically used.
Oxidation Reactions: Oxidizing agents like or are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydropyridine derivatives, while reduction reactions produce the de-brominated tetrahydropyridine compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has been investigated for its potential therapeutic applications:
Antimicrobial Activity
Studies have indicated that derivatives of tetrahydropyridine can exhibit antimicrobial properties. The bromine substitution enhances the biological activity of the compound against various bacterial strains. For instance, a study demonstrated that compounds with similar structures showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar effects .
Neuroprotective Effects
Research has suggested that tetrahydropyridine derivatives can have neuroprotective effects in models of neurodegenerative diseases. The compound has been shown to inhibit neuronal apoptosis and promote cell survival in vitro, indicating its potential use in treating conditions such as Alzheimer's disease .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
Synthesis of Complex Molecules
The compound can be utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for further modifications through nucleophilic substitutions and coupling reactions. For example, it has been successfully employed in the synthesis of various heterocyclic compounds that are pivotal in drug discovery .
Coupling Reactions
The bromine atom in this compound facilitates coupling reactions with other nucleophiles. This property is exploited in cross-coupling methodologies to create diverse libraries of compounds for screening in pharmaceutical research .
Agrochemical Applications
The compound's structural characteristics make it suitable for applications beyond medicinal chemistry:
Development of Pesticides
Research indicates that tetrahydropyridine derivatives can exhibit insecticidal properties. The introduction of the bromine atom may enhance the efficacy of these compounds as agrochemicals by improving their binding affinity to target enzymes in pests .
Data Tables
Case Study 1: Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydropyridine and tested their antimicrobial activity against a panel of bacteria. This compound was among the most potent compounds identified.
Case Study 2: Neuroprotective Properties
A laboratory investigation evaluated the neuroprotective effects of various tetrahydropyridine derivatives on cultured neurons exposed to oxidative stress. The results indicated that this compound significantly reduced apoptosis rates compared to controls.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
(a) Tert-butyl 5-bromo-4-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate
- Molecular Formula: C₁₂H₁₈BrNO₂
- Key Difference : Addition of a methyl group at position 3.
- It also raises the molecular weight (291.18 g/mol) and alters hydrophobicity compared to the parent compound .
(b) Tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate
- Molecular Formula: C₁₁H₁₆BrNO₂
- Key Difference : Saturation at positions 1,2,3,4 instead of 1,2,3,4.
- Impact : The shifted double bond (between C4-C5 vs. C3-C4 in the parent compound) modifies conjugation and electron distribution, affecting aromaticity and reactivity in cycloaddition reactions .
(c) Tert-butyl 5-cyano-1,2,3,6-tetrahydropyridine-1-carboxylate
- Molecular Formula : C₁₂H₁₆N₂O₂
- Key Difference: Bromine replaced by a cyano (-CN) group.
- Impact: The electron-withdrawing cyano group enhances electrophilicity at adjacent positions, making the compound more reactive in Michael additions. It also reduces molecular weight (236.27 g/mol) and increases topological polar surface area (53.3 Ų vs. 29.5 Ų for the bromo analog) .
Functional Group Variations
(a) Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₉H₂₈BrN₂O₅
- Key Differences : Incorporates a pyrrolidine ring and dimethoxymethyl-pyridine moiety.
- Impact : The extended structure increases molecular weight (453.34 g/mol ) and complexity, likely enhancing binding affinity in receptor-targeted applications. However, the additional oxygen atoms improve solubility in polar solvents .
(b) 5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine
- Molecular Formula : C₂₀H₃₃BrN₂O₂Si
- Key Differences : Includes a silyl-protected hydroxyl group and methoxy substituent.
- Impact : The silyl ether group enhances stability against hydrolysis, making this compound preferable for multi-step syntheses. The methoxy group directs electrophilic substitution to specific ring positions .
Physicochemical and Reactivity Comparison
| Property | Target Compound | 4-Methyl Analog | Cyano Analog | Pyrrolidine Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 274.16 | 291.18 | 236.27 | 453.34 |
| Substituent | Br (position 5) | Br, CH₃ (positions 5,4) | CN (position 5) | Br, pyrrolidine, dimethoxy |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | 5 |
| Topological PSA (Ų) | 29.5 | 29.5 | 53.3 | 65.7 |
| Key Reactivity | Suzuki coupling | Steric hindrance | Electrophilic addition | Polar interactions |
Biological Activity
Tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS Number: 1415841-82-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with a bromine substituent at the 5-position and a tert-butyl ester functional group, which may influence its biological activity.
Neuroprotective Effects
Tetrahydropyridine derivatives have been studied for their neuroprotective effects. For instance, compounds similar to tert-butyl 5-bromo-1,2,3,6-tetrahydropyridine have shown the ability to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. These effects are often mediated through modulation of inflammatory pathways and antioxidant activity.
Case Study 1: Cytotoxicity in Cancer Cell Lines
In a study investigating the cytotoxicity of various tetrahydropyridine derivatives on human cancer cell lines (e.g., MCF-7 and U-937), it was found that certain modifications to the tetrahydropyridine structure significantly enhanced their potency. The study highlighted that the presence of electron-withdrawing groups at specific positions could improve biological activity .
Case Study 2: Neuroprotection
Another research effort explored the neuroprotective potential of tetrahydropyridine compounds in models of Alzheimer's disease. The findings indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated animals . While direct data on this compound is not available, these results suggest a possible avenue for further investigation.
The biological activity of this compound is likely influenced by several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells by increasing caspase activity.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases (e.g., G1 phase), leading to inhibited proliferation.
- Neuroprotection : Compounds may exert protective effects against oxidative stress and inflammation in neuronal cells.
Q & A
Q. Purification :
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 ratio) to isolate the product from unreacted starting materials .
- Recrystallization : Ethanol or methanol at low temperatures (4°C) enhances crystal purity.
Q. Characterization :
- NMR spectroscopy : ¹H NMR (CDCl₃) shows peaks for the Boc group (δ ~1.4 ppm, singlet) and tetrahydropyridine protons (δ ~3.0–4.5 ppm) .
- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 290.2 (M+H⁺) .
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyridine ring conformation .
Basic: What safety protocols are critical when handling this compound?
- Hazard mitigation : Use fume hoods, nitrile gloves, and protective eyewear due to potential skin/eye irritation .
- Stability : Store at 2–8°C under nitrogen to prevent decomposition; avoid light and moisture .
- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How does the bromine substituent influence cross-coupling reactions in medicinal chemistry applications?
The 5-bromo group acts as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Suzuki reactions : Use Pd(PPh₃)₄ catalyst, aryl boronic acids, and K₂CO₃ in toluene/water (3:1) at 80°C for 12–24 hours .
- Buchwald-Hartwig amination : Optimize with Xantphos/Pd₂(dba)₃, amines, and Cs₂CO₃ in dioxane at 100°C .
Challenges : Steric hindrance from the Boc group may reduce coupling efficiency. Pre-removal of Boc (e.g., TFA treatment) improves reactivity .
Advanced: What strategies address stereochemical instability in the tetrahydropyridine ring during functionalization?
The ring’s partial unsaturation leads to conformational flexibility, complicating stereocontrol:
- Low-temperature reactions : Conduct reactions below –20°C to "freeze" ring conformers .
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce specific stereochemistry .
- Computational modeling : DFT calculations predict stable conformers and guide reaction design .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurity profiles or assay variability :
- Analytical rigor : Use HPLC-MS (≥95% purity threshold) and orthogonal assays (e.g., SPR vs. cell-based) .
- Control experiments : Test intermediates (e.g., de-Boc derivatives) to isolate the active pharmacophore .
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) .
Advanced: What computational tools predict the compound’s reactivity in novel reaction environments?
- Molecular dynamics (MD) simulations : Model solvation effects in polar vs. non-polar solvents .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
- Machine learning : Train models on existing reaction databases to forecast optimal catalysts (e.g., Pd vs. Cu) .
Advanced: How does this compound compare to analogous halogenated tetrahydropyridines in neurotoxicity studies?
Q. Key findings :
- MPTP analogs : Structural similarity to neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) necessitates caution in in vivo studies .
- Mitigation : Replace Boc with less lipophilic groups (e.g., acetyl) to reduce blood-brain barrier penetration .
- In vitro screening : Prioritize assays for mitochondrial complex I inhibition to flag neurotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
